1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-10-6-5-9-19(20)16-22(27)26-13-11-17(12-14-26)15-21-24-23(25-29-21)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDZDISGHIZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Acylation of piperidine: The piperidine ring is acylated with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The final step involves coupling the acylated piperidine with the 1,2,4-oxadiazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and oxadiazole groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications on the Piperidine Core
Modifications on the 1,2,4-Oxadiazole Ring
Functional Group Variations
- Acetyl vs. Carboxylic Acid Derivatives : The target compound’s acetyl group (electron-withdrawing) contrasts with carboxylic acid derivatives (e.g., 1-[[5-methyl-2-(4-isopropylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid), which may influence ionization state and membrane permeability .
- Trifluoromethyl vs. Methoxy Groups : Substituting phenyl with trifluoromethylphenyl () increases metabolic stability and binding affinity due to fluorine’s electronegativity .
Key Research Findings and Implications
- CRBP1 Inhibition: The diphenylmethyl-oxadiazole analog () demonstrated crystallographic binding to retinol-binding protein 1, suggesting the target compound could be optimized for similar applications .
- Antidiabetic Potential: Morpholine derivatives with trifluoromethylphenyl-oxadiazole () highlight the role of heterocycles in diabetes drug development, though the target compound’s acetyl group may require further evaluation for this purpose .
- Synthetic Flexibility : and showcase the ease of modifying piperidine and oxadiazole groups, enabling rapid structure-activity relationship (SAR) studies for tailored bioactivity .
Biological Activity
The compound 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves the acylation of piperidine with a methoxyphenyl acetyl group and the introduction of a 1,2,4-oxadiazole moiety. The synthetic route typically includes the following steps:
- Formation of the piperidine core through cyclization.
- Acetylation using 2-methoxyphenylacetyl chloride.
- Coupling with 3-phenyl-1,2,4-oxadiazol-5-methyl to yield the final product.
Anticonvulsant Activity
Research has indicated that compounds with similar structures exhibit anticonvulsant activity. For instance, derivatives containing oxadiazole rings have been screened for their efficacy against seizures in animal models. In one study, various oxadiazole derivatives were assessed for their potential as anticonvulsants using the maximal electroshock seizure (MES) model in Wistar rats. The most promising compounds demonstrated significant protection against seizures compared to standard treatments like phenytoin .
Antimicrobial Properties
The biological activity of piperidine derivatives often extends to antimicrobial effects. Compounds similar to This compound have shown activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various derivatives indicate effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 128 | Pseudomonas aeruginosa |
This table illustrates the varying degrees of effectiveness among different derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in substituents on the piperidine ring or the oxadiazole moiety can significantly influence potency and selectivity. For instance:
- Electron-donating groups on the aromatic ring enhance activity.
- Alkyl substitutions on the nitrogen atom can improve solubility and bioavailability.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticonvulsant Evaluation : A study focused on a series of oxadiazole-piperazine derivatives showed that specific substitutions led to enhanced anticonvulsant effects without significant neurotoxicity .
- Antimicrobial Testing : Another investigation into piperidine derivatives revealed that modifications at specific positions led to increased antibacterial activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
